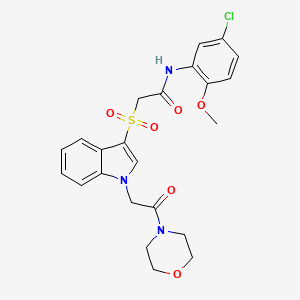

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule featuring a hybrid pharmacophore combining an indole sulfonamide core, a morpholino-2-oxoethyl substituent, and a 5-chloro-2-methoxyphenyl acetamide moiety. The morpholino group may enhance solubility, while the chloro-methoxy substitution pattern on the phenyl ring could influence lipophilicity and target binding .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O6S/c1-32-20-7-6-16(24)12-18(20)25-22(28)15-34(30,31)21-13-27(19-5-3-2-4-17(19)21)14-23(29)26-8-10-33-11-9-26/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKGAQDGNUNYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, characterized by a chloro-methoxyphenyl group, a morpholinyl group, and an indole moiety, positions it as a candidate for various biological activities, including anticancer effects and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 506.0 g/mol. Its structure is significant for understanding its biological interactions and mechanisms of action.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H24ClN3O6S |

| Molecular Weight | 506.0 g/mol |

| CAS Number | 878059-36-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for anticancer activity. For instance, it could target kinases or other regulatory enzymes that control cell cycle progression.

- Receptor Modulation : It may interact with various receptors, potentially altering signaling pathways associated with cancer growth and metastasis.

- Induction of Apoptosis : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cell Line Testing : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, the compound showed an IC50 value in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines.

Case Studies

- Study on MCF7 Cells : A study reported that treatment with the compound resulted in a reduction of cell viability by over 70% at concentrations of 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early and late apoptotic cells.

- Study on A549 Cells : Another investigation revealed that the compound inhibited migration and invasion in A549 cells, suggesting its potential role in preventing metastasis.

Structure-Activity Relationship (SAR)

The structure of this compound provides insights into its biological activity:

- The chloro and methoxy groups on the phenyl ring enhance lipophilicity, facilitating better membrane penetration.

- The morpholinyl moiety contributes to the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Indole Sulfonamide Derivatives

- Compound 33 (): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide. Key Differences: Replaces the morpholino-2-oxoethyl group with a 4-chlorobenzoyl substituent and uses a thiophene sulfonamide instead of a phenyl acetamide.

-

- Structure: 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide.

- Key Differences: Features dual indole moieties and a pyridinyl acetamide, lacking the sulfonyl linkage.

- Implications: The absence of a sulfonamide group may reduce metabolic stability or alter binding kinetics in biological systems .

2.1.2. Sulfonyl Acetamide Derivatives

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Structure: Combines a nitro-substituted phenyl ring with a methylsulfonyl group. Key Differences: Lacks the indole core and morpholino substituent. Implications: The nitro group enhances electrophilicity, which may increase reactivity but also toxicity risks .

- N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (): Structure: Substitutes the morpholino-2-oxoethyl group with a 2-methylbenzyl moiety and uses a 4-ethoxyphenyl acetamide. Key Differences: The ethoxy group vs. chloro-methoxy substitution alters lipophilicity (ClogP: ~3.5 vs. ~4.0 for the target compound) .

Structural Insights from Crystallography

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits intermolecular hydrogen bonding (C–H⋯O interactions), which stabilizes its crystal lattice.

Substituent Effects on Activity

- Chloro vs. Methoxy Positioning : The 5-chloro-2-methoxyphenyl group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to the 4-chloro-2-nitrophenyl group in , which has stronger electron-withdrawing effects .

Q & A

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., COX-2 or PARP1) to predict binding poses. Prioritize targets with Glide scores ≤−7.0 kcal/mol .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR modeling : Develop models using descriptors like polar surface area (PSA) and logP to predict ADMET properties. Validate with leave-one-out cross-validation (R² >0.7) .

How can reaction yields be optimized during large-scale synthesis?

Q. Advanced Research Focus

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for the alkylation step to improve yield (reported increase from 65% to 82%) and reduce purification complexity .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings in later stages, achieving >90% conversion at 50°C .

- Flow chemistry : Implement continuous flow reactors for sulfonylation to enhance reproducibility and reduce reaction time from 12h to 2h .

What are the key considerations for designing analogs to improve metabolic stability?

Q. Advanced Research Focus

- Isotopic labeling : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., benzylic positions) to assess half-life improvements via LC-MS/MS in microsomal assays .

- Prodrug strategies : Introduce ester or carbamate groups at the acetamide nitrogen to enhance oral bioavailability. Hydrolysis rates can be measured in simulated gastric fluid .

- CYP450 inhibition screening : Use fluorogenic substrates in human liver microsomes to identify analogs with reduced CYP3A4/2D6 inhibition, minimizing drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.